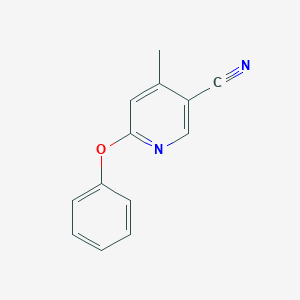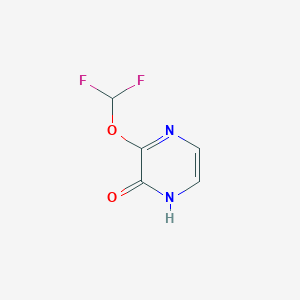
2-(Difluoromethoxy)-3-hydroxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-3-hydroxypyrazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can yield pyrazoles, isoxazoles, and pyrimidines . The reaction conditions often include the use of enaminone intermediates and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-hydroxypyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-3-hydroxypyrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-3-hydroxypyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-3-hydroxypyrazine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to various biological effects . The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Another fluorinated compound with similar properties.
Difluoromethoxylated Ketones: These compounds serve as building blocks for various fluorinated heterocycles.
Uniqueness
2-(Difluoromethoxy)-3-hydroxypyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and potential applications compared to other fluorinated compounds. Its combination of a difluoromethoxy group and a hydroxyl group makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C5H4F2N2O2 |
|---|---|
Molekulargewicht |
162.09 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)11-4-3(10)8-1-2-9-4/h1-2,5H,(H,8,10) |
InChI-Schlüssel |
ZQHHJBIFIOEMRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=O)N1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)

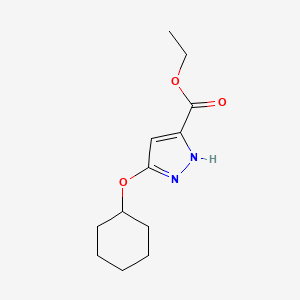
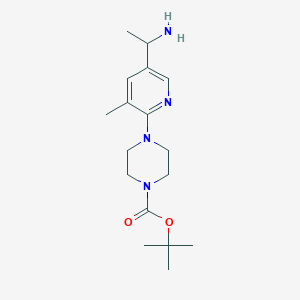
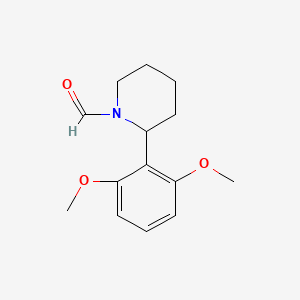



![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)

![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)

